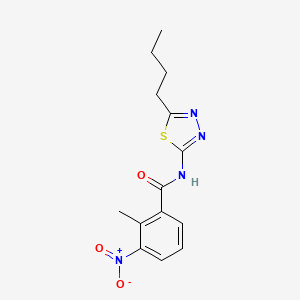![molecular formula C16H25NO3 B5209394 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5209394.png)
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine, also known as EMD-386088, is a potent and selective antagonist of the dopamine D4 receptor. It is a synthetic compound that has been developed for research purposes. The dopamine D4 receptor is a G protein-coupled receptor that is primarily located in the brain. It is involved in the regulation of mood, cognition, and behavior. EMD-386088 has been studied extensively in vitro and in vivo to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine acts as an antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the symptoms of depression and anxiety in animal models. It has also been shown to have a positive effect on cognitive function and memory.
Advantages and Limitations for Lab Experiments
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine is that it has not been extensively studied in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for research on 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine. One area of interest is the potential use of this compound in the treatment of drug addiction. It has been shown to reduce the reinforcing effects of drugs of abuse in animal models, and further research is needed to determine its potential clinical applications in this area. Another area of interest is the potential use of 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Further research is needed to determine its efficacy and safety in human clinical trials. Finally, 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine could be used as a tool for studying the dopamine D4 receptor and its role in various physiological processes.
Synthesis Methods
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine is synthesized using a multi-step process that involves the reaction of morpholine with 4-ethylphenol to form 4-ethylphenoxyethylmorpholine. This intermediate is then reacted with ethylene oxide to form 2-[2-(4-ethylphenoxy)ethoxy]ethylmorpholine. Finally, the product is purified using column chromatography to obtain pure 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine.
Scientific Research Applications
4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which makes it a promising candidate for the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and depression. It has also been studied for its potential use in drug addiction treatment.
properties
IUPAC Name |
4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-15-3-5-16(6-4-15)20-14-13-19-12-9-17-7-10-18-11-8-17/h3-6H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWPFCJYYDRORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5470019 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5209317.png)
![N-(2-methoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5209319.png)
![N-(2-fluorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5209334.png)


![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-2-furamide](/img/structure/B5209350.png)
![1-[4-(3-bromophenoxy)butyl]pyrrolidine](/img/structure/B5209351.png)
![6-methyl-5-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5209359.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5209364.png)
![3-benzyl-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209375.png)
![3-[(4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5209380.png)

![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209388.png)